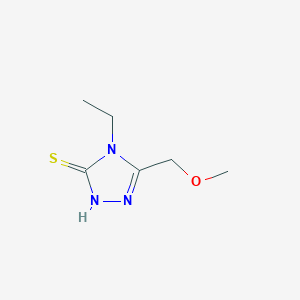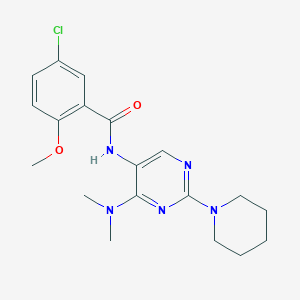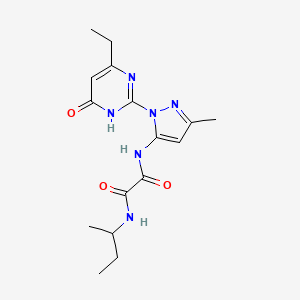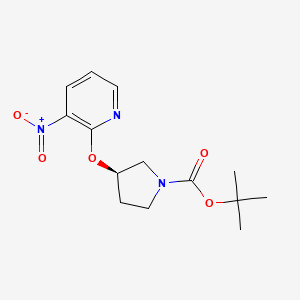![molecular formula C18H18F3N3O B2693308 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380171-89-9](/img/structure/B2693308.png)
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that belongs to the piperazine family. This compound has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in certain brain regions, leading to improved mood and cognitive function.
Biochemical and Physiological Effects:
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and increase locomotor activity. It has also been shown to have neuroprotective effects in certain brain regions.
実験室実験の利点と制限
One advantage of using 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its high potency and selectivity for certain neurotransmitter systems. This makes it a useful tool for studying the function of these systems in the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One direction is to further investigate its mechanism of action and how it affects neurotransmitter systems in the brain. Another direction is to explore its potential use as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. Additionally, it could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, it could be studied for its potential use in neuroprotection and neuroregeneration.
合成法
The synthesis of 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the reaction of 2-(trifluoromethyl)pyridine-4-amine and 1-(2-bromoethyl)-4-phenylpiperazine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere. The product is obtained in good yield and purity after purification using column chromatography.
科学的研究の応用
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its potential use as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, it has been studied for its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
4-(2-phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)16-12-15(6-8-22-16)24-11-10-23(13-17(24)25)9-7-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBRKPRVUZLMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CCC2=CC=CC=C2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorophenyl)-3-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693225.png)

![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)



![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2693239.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)
![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)
